molecular formula C23H18FN3O5S B2358128 ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-13-8

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2358128
CAS No.: 851949-13-8
M. Wt: 467.47
InChI Key: YEQRPLXARQCTJL-UHFFFAOYSA-N
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Description

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines with sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the formation of secondary amines.

Scientific Research Applications

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its thienopyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-5-4-6-16(11-13)31-2)18(17)22(29)27(26-19)15-9-7-14(24)8-10-15/h4-12H,3H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQRPLXARQCTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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